2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of thiadiazolo-triazine derivatives
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O3S2/c1-7-11(24)22-12(20-19-7)27-13(21-22)26-6-10(23)18-8-2-4-9(5-3-8)25-14(15,16)17/h2-5H,6H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUVPKBWLVOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazolo-triazine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the treatment of certain cancers or infectious diseases.
Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methoxyphenyl)acetamide
- 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
The presence of the trifluoromethoxy group in 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique electronic properties, enhancing its potential interactions with biological targets and increasing its stability under various conditions .
Biological Activity
The compound 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide belongs to the class of heterocyclic organic compounds that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Molecular Formula and Weight
- Molecular Formula : C13H10F3N4O2S
- Molecular Weight : 341.31 g/mol
Structural Features
The compound features a thiadiazole ring fused with a triazine moiety, which is significant for its biological activity. The presence of trifluoromethoxy and acetamide groups enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of thiadiazole and triazine compounds exhibit significant anticancer activity against various human cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to the target compound have shown GI50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through caspase activation and cell cycle arrest at the sub-G1 phase .
Case Studies
Several studies have documented the biological activity of related compounds:
- Zhang et al. (2009) reported that a series of 1,3,4-thiadiazole derivatives exhibited potent inhibition against CHO (Chinese hamster ovary), HL60 (human leukemia), and L1210 (mouse leukemia) cell lines.
- Sun et al. (2011) synthesized novel derivatives that showed significant antiproliferative effects against HEPG2 (human liver cancer) with an EC50 value of 10.28 µg/mL .
- Jakovljević et al. (2017) evaluated various 1,3,4-thiadiazoles for their antiproliferative activity against A549 (lung cancer) and HL60 cell lines, highlighting their potential as cytotoxic agents .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural modifications:
- Substituents on the phenyl ring significantly affect cytotoxicity; electron-donating groups tend to enhance activity .
- The presence of specific functional groups such as trifluoromethoxy has been linked to improved interactions with target proteins involved in tumor growth regulation.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Focal Adhesion Kinase (FAK) : Some derivatives have shown FAK inhibitory activity correlating with their antiproliferative effects against various cancer cell lines .
- Induction of Apoptosis : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
